

# Paraxanthine-d6 chemical properties and structure

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Compound of Interest		
Compound Name:	Paraxanthine-d6	
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### An In-depth Technical Guide to Paraxanthine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **Paraxanthine-d6**. **Paraxanthine-d6** is the deuterated form of Paraxanthine, the primary metabolite of caffeine in humans.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the quantification of paraxanthine in biological samples using mass spectrometry techniques.[2][3]

### **Chemical Properties and Structure**

**Paraxanthine-d6**, also known as 1,7-Dimethylxanthine-d6, is a stable, isotopically labeled version of paraxanthine.[2][4] The deuterium atoms replace the hydrogen atoms on the two methyl groups at the 1 and 7 positions of the purine ring structure.[2] This mass difference allows for its differentiation from the endogenous, non-labeled paraxanthine in mass spectrometry analysis, without significantly altering its chemical behavior.

The key chemical and physical properties of **Paraxanthine-d6** are summarized in the table below. For comparative purposes, data for the non-labeled Paraxanthine are also included where available.

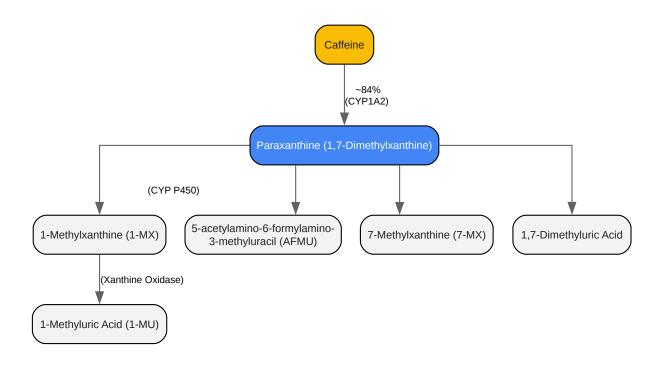


Property	Paraxanthine-d6	Paraxanthine (for comparison)
CAS Number	117490-41-2[5]	611-59-6[6]
Molecular Formula	C7H2D6N4O2[4][5]	C7H8N4O2[1][6]
Molecular Weight	186.20 g/mol [2][5]	180.16 g/mol [1][7]
Exact Mass	186.1024 Da[2]	180.06472551 Da[7]
Purity	≥98%[5], ≥99% deuterated forms (d1-d6)[4]	99.62%[6]
Appearance	Crystalline solid[4]	-
Solubility	DMF: 10 mg/mlDMSO: 10 mg/mlEthanol: 1 mg/mlPBS (pH 7.2): 1 mg/ml[4]	H <sub>2</sub> O: 1 mg/mL (Sonication recommended)DMSO: 5.5 mg/mL (Sonication recommended)Ethanol: 0.6 mg/mL[6][8]
Storage Temperature	-20°C[5]	Powder: -20°C for 3 yearsIn solvent: -80°C for 1 year[6]
IUPAC Name	1,7-bis(methyl-d3)-3,7-dihydro- 1H-purine-2,6-dione[2]	1,7-Dimethyl-3,7-dihydro-1H- purine-2,6-dione[7]
SMILES	O=C1C2=C(N=CN2C([2H]) ([2H])[2H])NC(N1C([2H])([2H]) [2H])=O[5]	Cn1cnc2[nH]c(=O)n(C)c(=O)c1 2[6]

## **Metabolic Pathway of Paraxanthine**

Paraxanthine is the major metabolite of caffeine, accounting for approximately 84% of caffeine metabolism in humans, a process primarily mediated by the hepatic enzyme Cytochrome P450 1A2 (CYP1A2).[1][9] Paraxanthine itself is further metabolized through several pathways, primarily involving demethylation and oxidation.[1][10] A significant portion of its clearance involves its conversion to 1-methylxanthine (1-MX) and subsequently to 1-methyluric acid (1-MU), a reaction catalyzed by xanthine oxidase.[1][10] Another key pathway leads to the formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU).[1][10]





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Caption: Metabolic pathway of caffeine to paraxanthine and its subsequent metabolites.

## **Experimental Protocols**

**Paraxanthine-d6** is primarily intended for use as an internal standard for the quantification of paraxanthine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4] Below are outlines of relevant experimental protocols.

## Quantification of Paraxanthine using LC-MS with Paraxanthine-d6 Internal Standard

This protocol describes a general workflow for using **Paraxanthine-d6** as an internal standard to quantify paraxanthine in a biological matrix (e.g., serum, plasma).

#### Methodology:

Sample Preparation:



- Thaw biological samples (e.g., serum) on ice.
- To a 100 μL aliquot of the sample, add a known concentration of Paraxanthine-d6 solution (the internal standard).
- Perform protein precipitation by adding a solvent like acetonitrile.
- Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

#### LC-MS Analysis:

- Inject the reconstituted sample into an LC-MS system.
- Chromatographic separation is typically achieved on a C18 column.
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both paraxanthine and Paraxanthine-d6.

#### Data Analysis:

- Create a calibration curve by analyzing a series of standards with known concentrations of paraxanthine and a fixed concentration of Paraxanthine-d6.
- Calculate the peak area ratio of paraxanthine to Paraxanthine-d6 for each standard and sample.
- Determine the concentration of paraxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.

## **Protocol for Assessing Cognitive Effects of Paraxanthine in Humans**



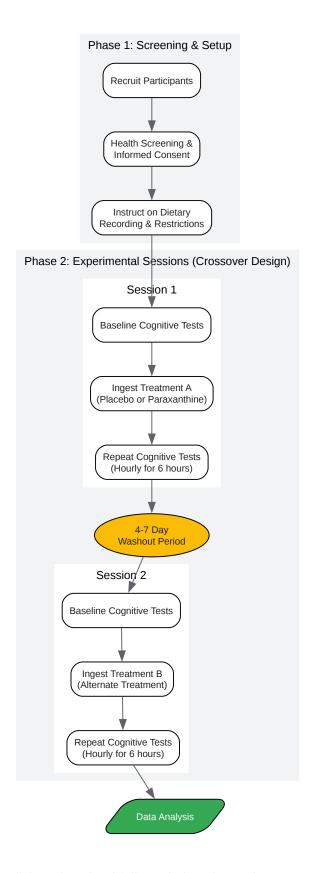
This protocol is based on a study that examined the effects of acute paraxanthine ingestion on cognition and memory.[11][12]

#### Methodology:

- Participant Screening and Familiarization:
  - Recruit healthy male and female participants.
  - Conduct a familiarization session to explain the study protocol, obtain informed consent,
    and perform health screenings (height, weight, heart rate, blood pressure).[11]
  - Instruct participants on how to record their diet for a set period (e.g., 4 days) before each trial and provide a list of dietary restrictions (e.g., caffeine-containing foods).[11]
- Experimental Design:
  - Employ a randomized, double-blind, placebo-controlled, crossover design.[11]
  - Participants are randomly assigned to receive either a placebo or a specific dose of paraxanthine (e.g., 200 mg) during the first session.[11][12]
  - A washout period of 4 to 7 days is observed between sessions.[11]
  - Participants then "cross over" to the alternate treatment for the subsequent session.[11]
- Testing Protocol:
  - Participants arrive at the lab after an overnight fast.
  - Baseline cognitive function tests are performed. Examples of tests include the Berg Wisconsin Card Sorting Test (BCST) for executive function and the Go/No-Go test for sustained attention.[11]
  - The assigned treatment (placebo or paraxanthine) is ingested.
  - Cognitive function tests are repeated at set intervals post-ingestion (e.g., 1, 2, 3, 4, 5, and 6 hours).[11]



Side effects are monitored and recorded throughout the trial.[11]



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**Caption:** Workflow for a human clinical trial assessing the cognitive effects of paraxanthine.

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